1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
1-(4-Methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a dihydropyrrolo[1,2-a]pyrazine core substituted with a 4-methoxyphenyl group at the 1-position and a phenethylcarbothioamide moiety at the 2-position. Its synthesis likely involves cyclization and substitution reactions analogous to those reported for related dihydropyrrolo[1,2-a]pyrazine derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-27-20-11-9-19(10-12-20)22-21-8-5-15-25(21)16-17-26(22)23(28)24-14-13-18-6-3-2-4-7-18/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSQPMJMJIPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets kinases, it could affect signal transduction pathways. If it targets antimicrobial proteins, it could affect the pathways involved in microbial growth and survival.
Pharmacokinetics
In silico studies suggest that the compound may have favorable adme properties. The impact of these properties on the compound’s bioavailability would depend on various factors, including the route of administration and the physiological condition of the patient.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound has antimicrobial activity, it could lead to the death of microbial cells. If it has anti-inflammatory activity, it could reduce inflammation in the body.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the physiological condition of the patient, including factors such as age, sex, genetic factors, and the presence of other diseases, can also influence the compound’s action and efficacy.
Biological Activity
1-(4-Methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H20N2OS
- Molecular Weight : 300.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Research indicates that compounds structurally similar to 1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives may interact with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection .
- Antioxidant Activity : The presence of the methoxy group in the phenyl ring is known to enhance antioxidant properties, potentially reducing oxidative stress in cellular systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of multiple bacterial strains | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Antioxidant | Reduces oxidative stress in cell cultures |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, leading to further exploration for use in treating bacterial infections.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with structurally related dihydropyrrolo[1,2-a]pyrazine carbothioamides and carboxamides:
Substituted Dihydropyrrolo[1,2-a]pyrazine Carbothioamides
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
1-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
N-Phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Acylated Dihydropyrrolo[1,2-a]pyrazine Derivatives
- YIAD-0121 (4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazine)
Comparative Analysis of Physicochemical Properties
Key physicochemical parameters are summarized below:
*Estimated based on structural similarity. †Predicted using ’s logP trend. ‡Estimated from pyridinyl hydrophobicity. §Inferred from acyl group’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
